molecular formula C14H19ClN2 B13730230 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride CAS No. 19134-08-8

3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride

Cat. No.: B13730230
CAS No.: 19134-08-8
M. Wt: 250.77 g/mol
InChI Key: WIWGOIWXMIGNHQ-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with a ketone under acidic conditions to form the indole core . The resulting indole can then be alkylated using appropriate alkyl halides to introduce the 5,5-dimethyl-2-pyrrolidinyl group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis and subsequent alkylation steps to ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter receptors, enzymes involved in inflammation, or other cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5,5-dimethyl-2-pyrrolidinyl group enhances its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

19134-08-8

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

3-(5,5-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride

InChI

InChI=1S/C14H18N2.ClH/c1-14(2)8-7-13(16-14)11-9-15-12-6-4-3-5-10(11)12;/h3-6,9,13,15-16H,7-8H2,1-2H3;1H

InChI Key

WIWGOIWXMIGNHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC([NH2+]1)C2=CNC3=CC=CC=C32)C.[Cl-]

Origin of Product

United States

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